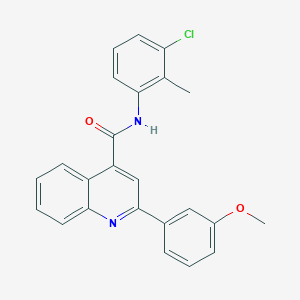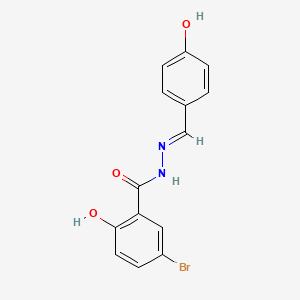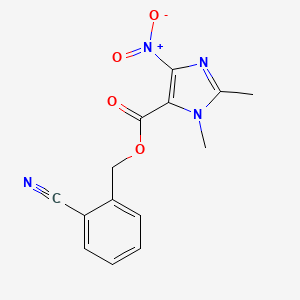
N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation, and exhibit antibacterial activity against a range of bacterial strains.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. However, one limitation of this compound is that it can be difficult to synthesize, which can make it challenging to obtain in large quantities for use in experiments.
将来の方向性
There are many potential future directions for research involving N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide. Some possible areas of research include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Investigation of the potential use of this compound as an anti-inflammatory agent in the treatment of various inflammatory diseases.
3. Studies to investigate the potential use of this compound as an antibacterial agent in the treatment of bacterial infections.
4. Investigation of the potential use of this compound as a chemotherapeutic agent for the treatment of cancer.
5. Studies to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. Its wide range of biological activities makes it a versatile compound that can be used in various types of experiments. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential applications in various areas of scientific research.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-chloro-4-(3-methoxyphenyl)quinoline-3-carboxylic acid to yield the final product.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-20(25)10-6-12-21(15)27-24(28)19-14-23(16-7-5-8-17(13-16)29-2)26-22-11-4-3-9-18(19)22/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMBZYZUUPKJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B6096071.png)
![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6096091.png)


![3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6096119.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B6096122.png)
![N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-(4-methylphenoxy)propanamide](/img/structure/B6096125.png)
![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096151.png)